molecular formula C11H14N2O2S B3009005 1-(2-cyanophenyl)-N-propylmethanesulfonamide CAS No. 31846-89-6

1-(2-cyanophenyl)-N-propylmethanesulfonamide

Cat. No.: B3009005
CAS No.: 31846-89-6
M. Wt: 238.31
InChI Key: ZPZFCSFHAJGGGU-UHFFFAOYSA-N
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Description

1-(2-cyanophenyl)-N-propylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a cyanophenyl group attached to a propylmethanesulfonamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The cyanophenyl group adds a unique aspect to this compound, potentially influencing its chemical reactivity and biological activity.

Mechanism of Action

Target of Action

The compound “1-(2-cyanophenyl)-N-propylmethanesulfonamide” is structurally similar to Perampanel , a known non-competitive AMPA glutamate receptor antagonist . Therefore, it’s plausible that this compound may also target the AMPA receptors, which play a crucial role in synaptic transmission and neuroplasticity .

Mode of Action

As a potential AMPA receptor antagonist, this compound could bind to the AMPA receptors in a non-competitive manner, inhibiting the action of the neurotransmitter glutamate . This inhibition could result in decreased neuronal excitation .

Biochemical Pathways

The primary biochemical pathway affected by this compound would likely be the glutamatergic signaling pathway. By inhibiting AMPA receptors, the compound could disrupt the normal flow of positive ions into the neuron, thereby reducing the excitability of the neuron .

Pharmacokinetics

Perampanel is primarily metabolized in the liver via CYP3A4 and/or CYP3A5 enzymes . The elimination half-life of Perampanel is around 105 hours, and it is excreted 70% in feces and 30% in urine .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve a reduction in neuronal excitability, given its potential role as an AMPA receptor antagonist . This could potentially lead to a decrease in the frequency and severity of seizures, similar to the effects observed with Perampanel .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability. For instance, the presence of certain drugs could affect the metabolism of this compound, potentially leading to drug-drug interactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyanophenyl)-N-propylmethanesulfonamide typically involves the reaction of 2-cyanobenzylamine with a suitable sulfonyl chloride derivative. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-cyanobenzylamine.

    Sulfonylation Reaction: 2-cyanobenzylamine is reacted with propylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-cyanophenyl)-N-propylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

1-(2-cyanophenyl)-N-propylmethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-cyanopyridine derivatives: These compounds also contain a cyanophenyl group and exhibit similar chemical reactivity.

    Sulfonamide derivatives: Compounds like sulfamethoxazole and sulfadiazine share the sulfonamide moiety and are known for their antimicrobial properties.

Uniqueness

1-(2-cyanophenyl)-N-propylmethanesulfonamide is unique due to the combination of the cyanophenyl and sulfonamide groups. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(2-cyanophenyl)-N-propylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-2-7-13-16(14,15)9-11-6-4-3-5-10(11)8-12/h3-6,13H,2,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZFCSFHAJGGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)CC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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